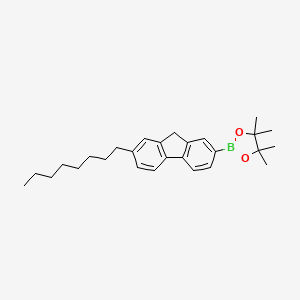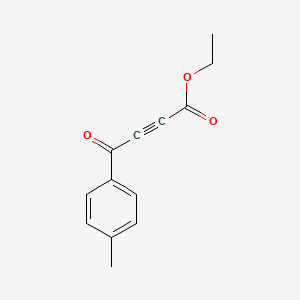![molecular formula C17H12N2O5 B14173193 3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] CAS No. 19747-15-0](/img/structure/B14173193.png)
3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is a chemical compound with the molecular formula C17H12N2O5 It is a derivative of benzoxazolone, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] typically involves the reaction of benzoxazolone derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of benzoxazolone with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(1-Oxo-1,3-propanediyl)bis[1,3-benzothiazol-2(3H)-one]
- 2,2’-{1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]}bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium]
Uniqueness
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is unique due to its specific structural features and the presence of benzoxazolone moieties. These features confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
19747-15-0 |
|---|---|
Molekularformel |
C17H12N2O5 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
3-[3-oxo-3-(2-oxo-1,3-benzoxazol-3-yl)propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H12N2O5/c20-15(19-12-6-2-4-8-14(12)24-17(19)22)9-10-18-11-5-1-3-7-13(11)23-16(18)21/h1-8H,9-10H2 |
InChI-Schlüssel |
JOXVYIMPLRNFCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)N3C4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)

![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)

![1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one](/img/structure/B14173133.png)



![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)




